Product packaging for Isopropyl diphenyl phosphate-d7(Cat. No.:)

Isopropyl diphenyl phosphate-d7

Cat. No.: B12421806
M. Wt: 299.31 g/mol
InChI Key: YDICVVYPXSZSFA-GYDXGMDDSA-N
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Description

Isopropyl diphenyl phosphate-d7 is a useful research compound. Its molecular formula is C15H17O4P and its molecular weight is 299.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17O4P B12421806 Isopropyl diphenyl phosphate-d7

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H17O4P

Molecular Weight

299.31 g/mol

IUPAC Name

1,1,1,2,3,3,3-heptadeuteriopropan-2-yl diphenyl phosphate

InChI

InChI=1S/C15H17O4P/c1-13(2)17-20(16,18-14-9-5-3-6-10-14)19-15-11-7-4-8-12-15/h3-13H,1-2H3/i1D3,2D3,13D

InChI Key

YDICVVYPXSZSFA-GYDXGMDDSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2

Canonical SMILES

CC(C)OP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

Alkylation:the First Step is a Friedel Crafts Alkylation Reaction. Phenol is Reacted with a Deuterated Propylene Source Propylene D6 to Produce Deuterated Isopropylphenol. This Reaction Attaches the Deuterated Isopropyl Group to the Phenyl Ring.google.comthe Reaction Typically Yields a Mixture of Isomers Ortho and Para Isopropylphenol .

Reaction Scheme: Alkylation Phenol (B47542) + Propylene-d6 → (Catalyst) → Isopropylphenol-d6

Phosphorylation:the Resulting Deuterated Isopropylphenol Mixture is then Phosphorylated. This is Commonly Achieved by Reacting the Intermediate with a Phosphorylating Agent Like Diphenyl Phosphoryl Chloride or Phosphorus Oxychloride Pocl₃ in the Presence of Phenol.google.comthis Step Attaches the Diphenyl Phosphate Group to the Deuterated Isopropylphenol, Completing the Synthesis of Isopropyl Diphenyl Phosphate D7.

Purification and Characterization of Synthesized this compound

After synthesis, the crude product is a mixture containing the desired compound, unreacted starting materials, isomeric byproducts, and catalyst residues. A robust purification and characterization process is essential to obtain this compound with the high purity required for its use as a reference standard.

Purification: The purification process typically involves multiple steps.

Distillation: Unreacted phenol and the intermediate isopropylphenol can be removed or separated by distillation, often under reduced pressure to prevent thermal degradation. google.com

Chromatography: The final purification of the this compound product is most effectively achieved using chromatographic techniques. Column chromatography or gel permeation chromatography (GPC) are powerful methods for separating the target compound from any remaining impurities and isomers based on differences in polarity and molecular size. chemicalbook.com

Characterization: Once purified, the identity and purity of the compound are confirmed using a suite of analytical methods.

Mass Spectrometry (MS): As discussed previously, ESI-HRMS is used to confirm the molecular weight of the final product and to provide a definitive assessment of its isotopic purity. nih.gov

Advanced Chromatographic Techniques for Purity Assessment

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of semi-volatile organic compounds like isopropyl diphenyl phosphate. This method provides both separation and identification capabilities, making it ideal for assessing the chemical and isotopic purity of the deuterated standard.

A typical GC-MS method for the analysis of isopropylated phenyl phosphates would involve the following:

Sample Preparation: The sample is dissolved in a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane.

Gas Chromatography: The dissolved sample is injected into the GC, where it is vaporized and carried by an inert gas (usually helium) through a capillary column. The column, often a non-polar or semi-polar phase like a 5% phenyl-methylpolysiloxane, separates the components of the mixture based on their boiling points and interactions with the stationary phase.

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization - EI) and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

The purity of this compound is determined by the presence of a single major peak in the chromatogram at the expected retention time. The absence of peaks corresponding to non-deuterated isopropyl diphenyl phosphate or other impurities confirms its high chemical purity. The isotopic purity is assessed from the mass spectrum of the chromatographic peak.

Table 1: Illustrative GC-MS Parameters for Purity Assessment

ParameterValue
Gas Chromatograph Agilent 6890N or similar
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 10 min
Mass Spectrometer Agilent 5975 or similar
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu
MSD Transfer Line 280 °C

Spectroscopic Confirmation of Deuteration and Structure

Spectroscopic techniques provide definitive confirmation of the molecular structure and the successful incorporation of deuterium atoms.

Mass Spectrometry (MS): The mass spectrum of this compound is a critical piece of evidence for its identity. The molecular ion ([M]⁺) peak will be observed at a mass-to-charge ratio (m/z) that is 7 units higher than that of the non-deuterated analog due to the replacement of seven ¹H atoms (atomic mass ≈ 1.008) with seven ²H atoms (atomic mass ≈ 2.014). The fragmentation pattern will be similar to the non-deuterated compound, but fragments containing the isopropyl group will also show the corresponding mass shift.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for structural elucidation.

¹H NMR: The proton NMR spectrum of this compound will conspicuously lack the signals corresponding to the isopropyl group (a doublet for the six methyl protons and a septet for the methine proton) that would be present in the non-deuterated compound. The only signals observed will be those from the ten protons of the two phenyl groups.

¹³C NMR: In the carbon-13 NMR spectrum, the signals for the carbons of the isopropyl group will be present but will appear as multiplets due to the coupling between carbon-13 and deuterium (C-D coupling). These signals will also be significantly less intense due to the nuclear Overhauser effect.

³¹P NMR: The phosphorus-31 NMR spectrum is expected to show a single resonance, confirming the presence of a single phosphorus environment. The chemical shift should be very similar to that of the non-deuterated Isopropyl diphenyl phosphate.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Observation
Mass Spectrometry (EI) Molecular Ion [M]⁺ at m/z 299 (compared to m/z 292 for the non-deuterated compound). Characteristic fragments showing a +7 Da shift if they contain the isopropyl-d7 moiety.
¹H NMR Signals for the phenyl protons (aromatic region, ~7.2-7.4 ppm). Absence of signals for the isopropyl group (typically around 1.3 ppm for methyls and 4.8 ppm for the methine proton).
¹³C NMR Signals for phenyl carbons. Signals for isopropyl carbons will be split into multiplets due to C-D coupling and have reduced intensity.
³¹P NMR A single peak, with a chemical shift expected to be similar to the non-deuterated analog.

Advanced Analytical Methodologies Utilizing Isopropyl Diphenyl Phosphate D7

Role as an Internal Standard and Surrogate in Quantitative Analysis

In quantitative analytical chemistry, particularly for trace analysis, the use of an internal standard is crucial to ensure accuracy and reproducibility. An internal standard is a compound added to a sample in a known quantity before processing to correct for the loss of analyte during sample preparation and instrumental analysis. A surrogate standard is a specific type of internal standard that is added to a sample before extraction and is chosen to mimic the chemical behavior of the analytes of interest.

Isopropyl diphenyl phosphate-d7 is an ideal internal standard and surrogate for the analysis of its non-deuterated counterpart, ip-DPHP, and other related OPEs. Because it has the same chemical structure as ip-DPHP, with the only difference being the replacement of seven hydrogen atoms with deuterium (B1214612), its chemical and physical properties are nearly identical. This ensures that it behaves similarly to the native analyte during every stage of the analytical process, including extraction, cleanup, and chromatographic separation. Any loss of the target analyte during these steps will be mirrored by a proportional loss of the d7-IDPP standard. By measuring the ratio of the analyte response to the internal standard response, analysts can correct for these variations, leading to highly accurate quantification. This technique, known as isotope dilution mass spectrometry (IDMS), is considered the gold standard for quantitative analysis.

Calibration Strategies in Mass Spectrometry-Based Methods

Mass spectrometry (MS) is the primary detection method for quantifying trace levels of OPEs. The use of d7-IDPP is integral to the calibration strategies employed in these methods. The most common approach is isotope dilution, where a calibration curve is constructed by plotting the ratio of the signal intensity of the native analyte to the signal intensity of the deuterated internal standard against the concentration of the analyte.

This process involves preparing a series of calibration standards containing a fixed concentration of d7-IDPP and varying known concentrations of the native ip-DPHP. When these standards are analyzed, the resulting data are used to generate a linear regression curve. The concentration of ip-DPHP in an unknown sample, which has also been spiked with the same fixed amount of d7-IDPP, can then be accurately determined by calculating its response ratio and interpolating from this calibration curve. This method effectively normalizes the analytical variability, including fluctuations in instrument response and matrix-induced signal suppression or enhancement, thereby ensuring the robustness and accuracy of the results. vjs.ac.vn

Application in Complex Environmental and Biological Matrices

The analysis of OPEs is often performed on complex sample types, such as indoor dust, soil, water, human serum, and urine. acs.org These matrices contain numerous other compounds that can interfere with the analysis, a phenomenon known as the "matrix effect." Matrix effects can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification if not properly addressed.

The use of d7-IDPP is particularly effective in mitigating these matrix effects. Since d7-IDPP co-elutes with the native ip-DPHP from the chromatographic column and experiences the same ionization suppression or enhancement, the ratio of the two signals remains constant. This allows for accurate quantification even in "dirty" or complex samples.

Recent studies have highlighted the importance of this approach. For instance, ip-DPHP has been detected for the first time in human serum and wildlife tissues, demonstrating the need for highly sensitive and specific methods that can operate in challenging biological matrices. acs.org Similarly, the analysis of OPEs in house dust, consumer products, and soil from industrial sites relies on robust methods using internal standards to overcome the inherent complexity of these samples. acs.orgca.gov Methods have been developed for quantifying OPE metabolites in human urine using isotope dilution with liquid chromatography-tandem mass spectrometry (LC-MS/MS), showcasing the standard's utility in biomonitoring studies.

Chromatographic Separation Techniques for this compound Analysis

Before detection by mass spectrometry, the complex mixture extracted from a sample must be separated into its individual components. This is accomplished using chromatography. Both gas chromatography (GC) and liquid chromatography (LC) are widely used for the analysis of OPEs, and the methods are developed to be compatible with their corresponding deuterated internal standards.

Gas Chromatography (GC) Method Development with Deuterated Standards

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds like many OPEs. In a typical GC-MS method, the sample extract is injected into a heated inlet, where it is vaporized and carried by an inert gas through a long, thin capillary column. The column's inner surface is coated with a stationary phase that interacts differently with each compound, causing them to separate based on their boiling points and chemical properties.

For the analysis of OPEs, a common choice is a low-polarity DB-5MS capillary column. vjs.ac.vnnih.gov The temperature of the column is carefully controlled via a programmed ramp to optimize the separation. The nearly identical chemical nature of d7-IDPP and native ip-DPHP ensures they travel through the column at almost the same rate, eluting very close to each other. This co-elution is critical for the isotope dilution technique to work effectively.

Table 1: Typical Gas Chromatography (GC-MS) Parameters for Organophosphate Flame Retardant Analysis

Parameter Setting Reference
GC System Agilent 7890A GC nih.gov
Column DB-5MS (30-60 m x 0.25 mm i.d., 0.25 µm film) vjs.ac.vnnih.gov
Carrier Gas Helium vjs.ac.vn
Flow Rate 1 mL/min (Constant Flow) vjs.ac.vn
Inlet Temperature 250-290 °C vjs.ac.vnnih.gov
Injection Mode Splitless vjs.ac.vnnih.gov
Injection Volume 1 µL vjs.ac.vnnih.gov
Oven Program Start at 40-80°C, hold for 2 min, ramp at 8-15°C/min to 300-310°C, hold for 4-10 min vjs.ac.vnnih.gov

Liquid Chromatography (LC) Applications for Organophosphate Analysis

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is another premier technique for analyzing OPEs. It is especially well-suited for less volatile or thermally sensitive OPEs and their metabolites. In LC, the sample is dissolved in a liquid (the mobile phase) and pumped through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of compounds between the two phases.

LC-MS/MS methods are frequently used for analyzing OPEs in biological samples like urine and serum, as well as environmental samples like water and dust. acs.orgcsic.es The use of d7-IDPP as an internal standard is just as critical in LC-MS/MS as it is in GC-MS to correct for matrix effects and other sources of analytical error. The development of these methods involves optimizing the mobile phase composition (often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile) and the gradient elution program to achieve good separation of the target analytes.

Mass Spectrometric Detection and Quantification of Deuterated Organophosphates

Following chromatographic separation, the analytes enter the mass spectrometer for detection and quantification. For trace analysis of OPEs, tandem mass spectrometry (MS/MS) is the technique of choice due to its exceptional sensitivity and selectivity. This is often performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. ca.gov

In MRM mode, the first quadrupole (Q1) is set to isolate a specific ion corresponding to the mass-to-charge ratio (m/z) of the parent or precursor ion of the target analyte (e.g., native ip-DPHP). This isolated ion is then passed to the second quadrupole (Q2), which acts as a collision cell. Inside the collision cell, the ion is fragmented by collision with an inert gas. The third quadrupole (Q3) is then set to monitor for a specific, characteristic fragment or product ion.

The combination of a specific precursor ion and a specific product ion is called an MRM transition, and it provides a very high degree of certainty in the identification of the compound. For quantification, a primary, high-intensity transition is used, while a secondary transition may be used for confirmation.

Crucially, a unique MRM transition is developed for both the native analyte (ip-DPHP) and its deuterated internal standard (d7-IDPP). Since d7-IDPP has a higher mass than ip-DPHP due to the seven deuterium atoms, its precursor and some of its product ions will have a different m/z, allowing the mass spectrometer to distinguish between the two compounds simultaneously. By monitoring the specific transitions for both the native compound and the d7-standard, the instrument can record their respective peak areas, the ratio of which is used for final concentration calculations.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are two common "soft" ionization techniques that serve as interfaces for liquid chromatography-mass spectrometry (LC-MS). researchgate.net Soft ionization methods are crucial for analyzing organophosphate esters as they typically impart minimal energy to the analyte molecules, preserving the molecular ion for detection. blogspot.com

Electrospray Ionization (ESI): ESI is well-suited for polar to moderately polar compounds that are ionizable in solution. nih.gov It generates charged droplets by applying a high voltage to a liquid stream. As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase. nih.gov For organophosphate esters like Isopropyl diphenyl phosphate (B84403), ESI in positive ion mode typically produces protonated molecules, [M+H]⁺, or adducts with cations present in the mobile phase, such as sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. nih.govnih.gov The choice of mobile phase additives, like formic acid or ammonium acetate (B1210297), can significantly influence the ionization efficiency and the type of ion formed. massbank.eu

Atmospheric Pressure Chemical Ionization (APCI): APCI is preferred for less polar, thermally stable compounds with lower molecular weights. blogspot.comnih.gov In APCI, the sample eluting from the LC is first vaporized in a heated nebulizer. A corona discharge then ionizes the solvent vapor, creating reactant ions. These reactant ions subsequently transfer a proton to or abstract a proton from the analyte molecules through gas-phase ion-molecule reactions. researchgate.netblogspot.com APCI generally produces singly charged protonated molecules [M+H]⁺, resulting in simpler mass spectra compared to ESI, which can sometimes produce multiple adduct ions. researchgate.net The technique is robust and can handle higher mobile phase flow rates than ESI. researchgate.net For many organophosphate esters, APCI provides excellent sensitivity and is less susceptible to matrix effects than ESI. researchgate.net

The table below summarizes the expected ions for this compound when analyzed by ESI and APCI.

Ionization TechniqueAnalyteExpected Precursor IonCalculated m/z
ESI / APCIThis compound[M+H]⁺300.1286
ESIThis compound[M+NH₄]⁺317.1551
ESIThis compound[M+Na]⁺322.1105

Note: The table presents theoretical exact masses for the deuterated compound's ions. The observed m/z may vary slightly depending on the mass spectrometer's resolution and calibration.

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity

Tandem mass spectrometry, or MS/MS, is a powerful technique used to increase the selectivity and specificity of an analysis, which is particularly crucial for distinguishing analytes from complex matrix interferences. nih.gov This method involves multiple stages of mass analysis, typically performed using a triple quadrupole or ion trap mass spectrometer. The process adds a layer of confirmation to analyte identification and is widely used in quantitative methods for organophosphate flame retardants. nih.govkennesaw.edu

The most common mode of MS/MS operation is Selected Reaction Monitoring (SRM), where a specific precursor ion is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored by the second mass analyzer. kennesaw.edu This precursor-to-product ion transition is highly specific to the target analyte.

For this compound, the protonated molecule [M+H]⁺ (m/z 300.1) would be selected as the precursor ion. Collision-induced dissociation (CID) with an inert gas (like argon or nitrogen) causes the ion to fragment. The fragmentation of organophosphate esters typically involves the cleavage of the ester bonds (P-O or C-O). mdpi.comnih.gov The resulting product ions are characteristic of the compound's structure. For instance, a common fragmentation pathway for aryl phosphate esters is the loss of one or more of the aryl or alkyl groups.

Based on data from its non-deuterated analog, Isopropyl diphenyl phosphate, the following table details the primary fragmentation pathways. massbank.euufz.de The d7-isotope labeling is on the isopropyl group, so fragments containing this moiety will have a mass shift of +7 Da compared to the unlabeled compound.

Precursor Ion (m/z)Product Ion (m/z)Proposed Fragment Structure/Loss
300.1 ([M+H]⁺ of d7-IPP)251.0Loss of propene-d6 (B73919) (C₃H₂D₆)
300.1 ([M+H]⁺ of d7-IPP)153.0[Diphenyl phosphate - H]⁻ related ion
293.1 ([M+H]⁺ of IPP)251.0Loss of propene (C₃H₆)
293.1 ([M+H]⁺ of IPP)153.0[Diphenyl phosphate - H]⁻ related ion
293.1 ([M+H]⁺ of IPP)95.0[Phenoxy]⁺ ion

Data for the non-deuterated analog (IPP) is included for reference. The specificity of these transitions allows for highly selective quantification, even at trace levels.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides the ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. nih.govnih.gov This capability, often achieved using instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers, allows for the determination of an ion's elemental formula. mdpi.comnih.gov This is a significant advantage over nominal mass instruments (like standard quadrupoles), as it can differentiate between ions that have the same nominal mass but different elemental compositions.

In the analysis of organophosphate flame retardants and their metabolites, HRMS is invaluable for both identification and confirmation. mdpi.comnih.gov For this compound, HRMS can confirm the presence of the analyte by matching the experimentally measured accurate mass to the theoretical calculated mass of its expected ions. For example, the theoretical m/z of the protonated molecule [C₁₅H₁₁D₇O₄P]⁺ is 300.1286. An HRMS instrument could measure this with a mass accuracy of less than 5 parts per million (ppm), providing high confidence in the identification.

Furthermore, HRMS is instrumental in identifying unknown metabolites or degradation products. nih.gov By obtaining the accurate mass of a product ion from an MS/MS scan, researchers can propose its elemental formula, which is a critical step in structure elucidation. mdpi.com Studies on the fragmentation of various organophosphate flame retardants using HRMS have helped to establish common fragmentation pathways, such as rearrangements and the cleavage of P-O and C-O bonds, which aids in the identification of new and emerging compounds in this class. mdpi.comnih.gov

The table below illustrates the power of HRMS by comparing the exact masses of this compound with a potential isobaric interferent.

CompoundFormulaIon TypeTheoretical m/z
This compoundC₁₅H₁₁D₇O₄P[M+H]⁺300.1286
Example Isobaric InterferentC₁₇H₂₀N₂O₃[M+H]⁺300.1474

A mass spectrometer with sufficient resolution could easily distinguish between these two ions, whereas a nominal mass instrument would detect both at m/z 300.

Isotope Dilution Mass Spectrometry (IDMS) Principles and Protocols

Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for quantitative analysis due to its high accuracy and precision. nih.govnih.gov The technique involves adding a known amount of an isotopically labeled version of the target analyte to the sample at the very beginning of the analytical procedure. nih.gov this compound serves as an ideal internal standard for the quantification of its non-deuterated counterpart, Isopropyl diphenyl phosphate (IPP).

The core principle of IDMS is that the isotopically labeled standard is chemically identical to the native analyte. nih.gov Therefore, it behaves identically during sample extraction, cleanup, and ionization, effectively correcting for any sample loss or matrix-induced ionization suppression or enhancement that may occur during the process. The native analyte and the labeled standard are measured in the same MS analysis, and the concentration of the native analyte is calculated from the ratio of the signal response of the native analyte to that of the labeled standard. epa.gov

A typical IDMS protocol for analyzing IPP in an environmental or biological sample would involve the following steps:

Spiking: A known quantity of this compound solution is added to the sample.

Extraction: The sample is subjected to an extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analytes from the sample matrix.

Analysis: The extract is analyzed by LC-MS/MS. The instrument is set to monitor at least one SRM transition for the native IPP (e.g., m/z 293.1 → 251.0) and one for the labeled standard, this compound (e.g., m/z 300.1 → 251.0).

Quantification: A calibration curve is prepared using standards containing known concentrations of the native analyte and a fixed concentration of the labeled internal standard. The response ratio (native/labeled) is plotted against the concentration of the native analyte. The concentration of the analyte in the sample is then determined from its measured response ratio using this calibration curve.

The use of a stable isotope-labeled internal standard like this compound is critical for obtaining reliable quantitative data for organophosphate flame retardants in complex matrices. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. It is based on the magnetic properties of atomic nuclei. For deuterated organophosphate esters like this compound, various NMR techniques, including deuterium and phosphorus-31 NMR, are essential for characterization.

Deuterium NMR (²H NMR) for Isotopic Purity Verification

Deuterium (²H or D) NMR spectroscopy is a specialized technique used to directly observe the deuterium nuclei in a molecule. While less sensitive than proton (¹H) NMR, it is highly effective for studying deuterated compounds. sigmaaldrich.com One of its primary applications is the verification of the position of deuterium labeling and the determination of isotopic purity (atom % D). sigmaaldrich.com

For this compound, the deuterium labeling is on the isopropyl group. A ²H NMR spectrum would show a signal corresponding to the deuterium atoms on this group. Since all proton signals are transparent in ²H NMR, the spectrum is clean and simplified, focusing only on the deuterated sites. sigmaaldrich.com

The key advantages of ²H NMR for this purpose include:

Direct Observation: It directly confirms that the deuterium atoms are located on the isopropyl group as intended.

Quantitative Analysis: Under appropriate experimental conditions (e.g., ensuring full relaxation between pulses), the integration of the deuterium signal can be used to quantify the level of deuteration, or isotopic enrichment, at that specific site. sigmaaldrich.com

Structural Verification: It can help distinguish between different isotopomers if deuteration were to occur at multiple sites.

The chemical shift in ²H NMR is identical to that in ¹H NMR, but the signals are typically broader due to the quadrupolar nature of the deuterium nucleus.

NucleusNMR TechniquePurpose for this compoundExpected Observation
²HDeuterium NMRIsotopic Purity & Labeling Site VerificationSignal(s) in the aliphatic region corresponding to the isopropyl-d7 group.

Multi-Nuclear NMR (e.g., ³¹P NMR) in Deuterated Phosphate Esters

Phosphorus-31 (³¹P) is another highly useful nucleus for NMR studies, as it is 100% naturally abundant and has a spin of 1/2, leading to sharp signals and relatively straightforward spectra. kennesaw.edu ³¹P NMR spectroscopy is exceptionally sensitive to the electronic environment around the phosphorus atom, making it an excellent tool for characterizing organophosphate esters. rsc.org

In this compound, the ³¹P NMR spectrum provides a single, sharp resonance, as there is only one phosphorus atom in the molecule. The chemical shift of this peak is highly characteristic of the phosphate ester functional group. For similar diphenyl phosphate compounds, the ³¹P chemical shift is typically observed in a distinct region of the spectrum. researchgate.net

The spectrum is usually recorded with proton decoupling, which removes the coupling between phosphorus and hydrogen atoms, simplifying the spectrum to a single peak. blogspot.com The deuteration of the isopropyl group has a negligible effect on the ³¹P chemical shift itself but simplifies the proton-coupled ³¹P spectrum by removing the ³J(P,H) coupling to the isopropyl methine proton.

³¹P NMR is valuable for:

Structural Confirmation: The chemical shift confirms the presence of the phosphate ester moiety. For triphenyl phosphate, a related compound, the ³¹P signal appears around -18 ppm. blogspot.com Diphenyl phosphate itself gives a signal around -11 ppm. researchgate.net

Purity Analysis: The presence of other phosphorus-containing impurities would be evident as additional peaks in the spectrum.

Mechanistic Studies: It can be used to monitor reactions involving the phosphate group, such as hydrolysis, where the formation of new phosphorus-containing species would result in new signals appearing in the spectrum. rsc.org

NucleusNMR TechniquePurpose for this compoundExpected Chemical Shift Range (ppm)
³¹PPhosphorus-31 NMRStructural Confirmation & Purity Analysis-10 to -20 (relative to 85% H₃PO₄)
¹³CCarbon-13 NMRFull Structural ElucidationAromatic (110-155 ppm), Aliphatic (20-75 ppm)

Note: The ¹³C NMR spectrum would be further complicated by C-P coupling and the C-D coupling in the isopropyl group would result in multiplets for the carbon signals of that group.

Environmental Distribution, Fate, and Transport Research of Isopropyl Diphenyl Phosphate and Its Deuterated Analogue

Environmental Pathways of Release and Dispersion

The release of Isopropyl diphenyl phosphate (B84403) into the environment is primarily linked to its industrial production and use in commercial products. nih.gov As an additive flame retardant and plasticizer, it is not chemically bound to the polymer matrix of products, leading to its gradual release through volatilization, leaching, and abrasion. Significant environmental release pathways include emissions from manufacturing and processing facilities, and the lifecycle of consumer products containing IPDPP, such as electronics, furniture, and textiles.

A major pathway for its dispersion into the environment is through the release of indoor dust. industrialchemicals.gov.au IPDPP can migrate from products and adsorb onto dust particles, which can then be transported outdoors through ventilation systems or during cleaning and disposal activities. industrialchemicals.gov.au Once in the outdoor environment, it can enter soil, water systems, and the air. Wastewater treatment plants are also a significant conduit for the entry of IPDPP and its metabolites into aquatic environments, as they receive inputs from both industrial and domestic sources. researchgate.net

Once released into the atmosphere, Isopropyl diphenyl phosphate can exist in both the vapor phase and adsorbed to particulate matter. aaqr.org Its partitioning between these two phases is governed by its physicochemical properties and ambient temperatures. aaqr.org While in the vapor phase, it is susceptible to degradation by photochemically produced hydroxyl radicals. nih.gov

However, a significant portion of atmospheric IPDPP is expected to adsorb onto airborne particles. industrialchemicals.gov.au This association with particulate matter is a key factor in its long-range atmospheric transport. Adsorption to particles can increase the substance's resistance to degradation, thereby extending its atmospheric half-life and allowing it to be transported over vast distances to remote regions like the Arctic and Antarctica. industrialchemicals.gov.auaaqr.org Meteorological conditions, including wind patterns, temperature, and solar radiation, play a crucial role in influencing the dispersion, transport, and deposition of these particles. aaqr.org

When Isopropyl diphenyl phosphate enters aquatic systems, its behavior is largely dictated by its low water solubility and high octanol-water partition coefficient (log Kow). nih.govnih.gov These properties indicate a strong tendency for the compound to partition from the water column to sediment and suspended organic matter. industrialchemicals.gov.aunih.gov

Studies have shown that aryl phosphates with high partition coefficients tend to be enriched in sediment. nih.govresearchgate.net The partitioning process is influenced by the organic carbon content of the sediment, with higher organic content leading to greater sorption. epa.gov The equilibrium partitioning (EqP) theory suggests that nonionic organic chemicals like IPDPP partition between sediment organic carbon, interstitial (pore) water, and benthic organisms. epa.govclu-in.org In contrast, its primary degradation product, diphenyl phosphate (DPHP), is an ionizable compound that is more water-soluble and predominantly remains in the water compartment. industrialchemicals.gov.au

Physicochemical Properties and Partitioning Behavior of Isopropyl Diphenyl Phosphate
ParameterValueImplication
Log Kow5.31High potential for bioaccumulation and partitioning to sediment. nih.gov
Water SolubilityInsolubleFavors partitioning out of the water column. nih.gov
Estimated Koc18,400Indicates strong adsorption to organic carbon in sediment and soil. nih.gov

The mobility of Isopropyl diphenyl phosphate in terrestrial environments is expected to be very low. nih.gov Its high estimated soil organic carbon-water partitioning coefficient (Koc) of approximately 18,400 suggests that it will be immobile in soil. nih.gov Upon release to land, IPDPP is expected to strongly adsorb to soil particles, particularly those with high organic matter content. unila.ac.idmdpi.com This strong adsorption limits its potential for leaching into groundwater.

The primary factors influencing the adsorption of phosphate compounds in soil include the content of clay minerals, iron (Fe) and aluminum (Al) oxides, and organic matter, as well as soil pH. unila.ac.idresearchgate.net While general phosphate sorption is well-studied, specific research on IPDPP confirms this behavior. In contrast, its degradation product diphenyl phosphate (DPHP) exhibits low sorption onto both clay-rich soils and sandy sediments, with an average log KOC value of 2.30. researchgate.net This indicates that DPHP is significantly more mobile and its transport in groundwater could be rapid. researchgate.net

Soil Mobility and Adsorption Parameters
CompoundParameterValueMobility Classification
Isopropyl diphenyl phosphateEstimated Koc (L/kg)~18,400Immobile nih.gov
Diphenyl phosphate (DPHP)Log Koc2.30 ± 0.42Mobile researchgate.net

Degradation Pathways in Environmental Compartments

Isopropyl diphenyl phosphate can be transformed in the environment through both abiotic and biotic processes. The primary degradation pathways include hydrolysis and photolysis, which break down the parent compound into simpler, and sometimes more mobile, substances.

Hydrolysis is a significant degradation pathway for organophosphate esters. For triaryl phosphates like IPDPP, the first and most significant step is the cleavage of one of the ester bonds to form a diaryl phosphate. The primary hydrolysis product of Isopropyl diphenyl phosphate is diphenyl phosphate (DPHP). industrialchemicals.gov.au

The rate of hydrolysis is dependent on pH and temperature. Studies on analogous compounds like triphenyl phosphate (TPHP) show that hydrolysis is slow under neutral and slightly acidic conditions but increases under alkaline (high pH) conditions. epa.gov The subsequent hydrolysis of the resulting diphenyl phosphate is extremely slow under most environmental conditions. epa.gov For example, the hydrolysis rate constant for diphenyl phosphate in water at 100°C and pH 7.47 was measured to be 6 x 10⁻⁹ sec⁻¹, indicating high persistence. epa.gov The presence of an isopropyl group, as in IPDPP, may influence the hydrolysis rate compared to TPHP. reddit.com

Photolytic degradation, or photolysis, is the breakdown of compounds by light. In the atmosphere, the most significant photolytic degradation mechanism for vapor-phase Isopropyl diphenyl phosphate is its reaction with photochemically produced hydroxyl radicals (•OH). nih.gov The estimated rate constant for this reaction is 1.888 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of approximately 0.85 days, assuming an atmospheric hydroxyl radical concentration of 5 x 10⁵ radicals per cm³. nih.gov This suggests that IPDPP that partitions to the vapor phase is degraded relatively quickly.

Photodegradation can also occur in aquatic environments, although it is often a slower process compared to atmospheric degradation. The efficiency of photodegradation in water is influenced by the presence of other substances that can act as photosensitizers. nih.gov For organophosphate esters, direct photolysis by sunlight is one potential pathway, while indirect photolysis involving reactions with other photochemically generated reactive species is another. nih.gov

Biodegradation Processes in Diverse Microbial Environments

The environmental persistence of Isopropyl diphenyl phosphate is significantly influenced by the metabolic activities of diverse microbial communities. Biodegradation, the breakdown of organic matter by microorganisms, is a key process in the attenuation of this compound in various environmental compartments. The efficiency and pathways of this degradation are dependent on the prevailing redox conditions and the specific microbial assemblages present.

Aerobic and Anaerobic Degradation Rates

The rate at which Isopropyl diphenyl phosphate is biodegraded varies considerably between aerobic (oxygen-rich) and anaerobic (oxygen-deficient) environments. Generally, organophosphate esters, particularly aryl phosphates, exhibit different degradation kinetics under these contrasting conditions.

Under aerobic conditions , alkyl OPEs are more readily degraded nih.gov. While specific degradation rates for isopropyl diphenyl phosphate are not extensively documented, studies on similar triphenyl ester organophosphates (OPEs) in activated sludge show significant removal, primarily within the first 21 days of exposure nih.govfrontiersin.org. For instance, the removal rates for various triphenyl ester OPEs in an aerobic environment can be quite high, as illustrated in the table below.

In contrast, anaerobic degradation of many organophosphate esters is typically slower than aerobic degradation researchgate.net. However, for triphenyl ester OPEs, the rate of removal under anaerobic conditions can still be significant frontiersin.org. The half-lives (DT50) for some triphenyl ester OPEs under anaerobic conditions have been observed to be in the range of 4.3 to 6.9 days in control experiments nih.gov. The addition of certain substances can influence these rates. For example, the addition of FeCl3 or Fe powder has been shown to increase the degradation rate of triphenyl ester OPEs under anaerobic conditions nih.gov.

Interactive Data Table: Comparative Degradation of Structurally Similar Organophosphate Esters

Compound ClassConditionInitial Concentration (mg/L)Degradation Rate/EfficiencyHalf-life (DT50)Reference
Triphenyl Ester OPEsAerobicNot SpecifiedHigh removal within 21 daysNot Specified frontiersin.org
Triphenyl Ester OPEsAnaerobicNot Specified55-93% removal in 21 days4.3-6.9 days (control) nih.gov
Alkyl OPEsAerobicNot SpecifiedMore easily degraded than under anaerobic conditionsNot Specified nih.gov
Alkyl OPEsAnaerobicNot SpecifiedLow degradabilityNot Specified nih.gov
Chlorinated OPEsAerobicNot SpecifiedRequires long adaptation period to reach 90% removalNot Specified nih.gov
Chlorinated OPEsAnaerobicNot SpecifiedSlower degradation than triphenyl ester OPEs12.3-38.2 days (control) nih.gov

This table provides a comparative overview of degradation characteristics for different classes of organophosphate esters, offering insights into the likely behavior of Isopropyl diphenyl phosphate.

Identification of Biotransformation Products (e.g., Diphenyl Phosphate)

The microbial breakdown of Isopropyl diphenyl phosphate results in the formation of various biotransformation products. A primary and commonly identified metabolite in the degradation of aryl phosphate esters is Diphenyl Phosphate (DPP) healthmatters.ioiarc.frnih.gov. This transformation typically occurs through the hydrolysis of the ester bond, a crucial first step in the detoxification process mediated by microbial enzymes oup.com.

In studies of structurally similar compounds like tert-butylphenyl diphenyl phosphate, chemical analysis of microcosm residues has revealed the presence of diphenyl phosphate as a biodegradation product nih.gov. The formation of DPP from the parent compound represents a significant step in the mineralization pathway. While DPP is a primary metabolite, further degradation can lead to the formation of simpler, less toxic compounds such as phenol (B47542) and tert-butylphenol, in the case of tert-butylphenyl diphenyl phosphate nih.gov. It is plausible that the biodegradation of isopropyl diphenyl phosphate follows a similar pathway, yielding diphenyl phosphate and isopropylphenol.

Identified Biotransformation Products of Structurally Similar Aryl Phosphates

Parent CompoundBiotransformation ProductDegradation Process
tert-Butylphenyl diphenyl phosphateDiphenyl phosphateHydrolysis
tert-Butylphenyl diphenyl phosphatePhenolFurther degradation
tert-Butylphenyl diphenyl phosphatetert-ButylphenolFurther degradation
Triphenyl phosphateDiphenyl phosphateHydrolysis
Microbial Communities Involved in Organophosphate Ester Degradation

A diverse range of microorganisms has been identified with the capability to degrade organophosphate esters. The first bacterium identified to degrade an organophosphorus compound was a species of Flavobacterium oup.com. Since then, numerous other bacterial and some fungal species have been isolated that can break down these compounds.

Research has shown that consortia of different bacterial species can be particularly effective in degrading aryl-OPEs. For example, a consortium of Rhodococcus sp. and Sphingopyxis sp. has demonstrated the ability to rapidly degrade various aryl-OPEs, using them as a sole carbon source researchgate.net. Other studies have implicated bacteria such as Pseudomonas and Acinetobacter in the degradation of organophosphorus compounds researchgate.net. Fungi, including species like Trametes hirsutus and Phanerochaete chrysosporium, have also been shown to degrade various organophosphorus compounds oup.com.

The key enzymes involved in the initial stages of degradation are often organophosphate hydrolases or phosphotriesterases, which catalyze the hydrolysis of the ester bonds oup.com. The presence and activity of these microbial communities and their enzymes are critical in determining the environmental fate of Isopropyl diphenyl phosphate.

Isotopic Tracing in Environmental Fate Studies Using Isopropyl Diphenyl Phosphate-d7

Isotopic tracing is a powerful analytical technique used to track the movement and transformation of compounds in complex environmental systems. By labeling a compound with a stable isotope, such as deuterium (B1214612) (²H or D), researchers can distinguish the labeled compound and its transformation products from naturally occurring, unlabeled counterparts.

Utilizing Deuteration to Elucidate Degradation Mechanisms

In a typical experiment, a system (e.g., a soil microcosm, a water-sediment system, or a microbial culture) would be spiked with this compound. Over time, samples would be collected and analyzed to track the disappearance of the parent compound and the appearance of its deuterated degradation products. By identifying the chemical structures of these deuterated metabolites, researchers can piece together the step-by-step degradation pathway. This approach helps to confirm whether proposed degradation mechanisms, such as hydrolysis or oxidation, are occurring and can reveal novel transformation pathways.

Tracing Environmental Transformation Products

The use of this compound would be instrumental in tracing its transformation products in various environmental matrices. In complex environmental samples, numerous organic compounds are naturally present, making it challenging to identify the specific degradation products of a target contaminant. The deuterium label in this compound acts as a unique signature.

Metabolic Pathways and Biotransformation Studies of Isopropyl Diphenyl Phosphate Applicable to Deuterated Tracing

In Vitro and In Vivo Metabolism in Model Organisms

Studies utilizing model organisms and subcellular fractions have begun to elucidate the complex metabolic pathways of isopropyl diphenyl phosphate (B84403) and related compounds. Both in vitro assays with liver microsomes and in vivo animal studies are crucial for a comprehensive understanding of its biotransformation.

The initial phase of metabolism for many xenobiotics, including organophosphate esters, occurs in the liver and is mediated by the cytochrome P450 (CYP) enzyme system located in the microsomal fraction of hepatocytes. frontiersin.orgresearchgate.net These enzymes catalyze oxidative reactions, preparing the compounds for further metabolism and excretion.

For compounds structurally similar to isopropyl diphenyl phosphate, such as triphenyl phosphate (TPHP), CYP enzymes play a significant role in Phase I metabolism. nih.gov Studies with human liver microsomes have shown that CYP-mediated reactions lead to hydroxylation of the phenyl rings. nih.gov Specifically, isoforms like CYP3A4 have been identified as major contributors to the oxygenation of related compounds. nih.gov This process can lead to the formation of various hydroxylated metabolites. For isopropyl diphenyl phosphate, this would involve hydroxylation on either the isopropyl group or the phenyl rings.

Research on various isopropylated triarylphosphate (ITP) isomers using human liver S9 fractions has demonstrated that metabolism can result in novel metabolites like mono-isopropenylphenyl diphenyl phosphate and hydroxy-isopropylphenyl diphenyl phosphate, which were tentatively identified using high-resolution mass spectrometry. nih.govacs.orgnih.gov This indicates that CYP-catalyzed oxidation can occur on the isopropyl moiety itself. The general involvement of CYP enzymes in the metabolism of various substrates is a well-established process where the enzyme, in conjunction with NADPH-cytochrome P450 reductase, utilizes molecular oxygen to introduce hydroxyl groups into the substrate. researchgate.net

Table 1: Key Cytochrome P450 Findings for Related Organophosphate Esters

Compound Key CYP Isoform(s) Primary Metabolic Reaction Reference
Triphenyl Phosphate (TPHP) CYP1A2, CYP2E1 Formation of Diphenyl Phosphate (DPHP) nih.gov
Protopanaxatriol Ginsenosides CYP3A4 Oxygenation on aliphatic chain nih.gov
Alkyl-OPEs (TNBP, TBOEP) CYP3A4, CYP1A Hydroxylation

This table is interactive and can be sorted by clicking on the column headers.

Another critical pathway in the biotransformation of organophosphate esters is hydrolysis mediated by esterase enzymes. researchgate.net These enzymes cleave the ester bonds, breaking down the parent compound into simpler, often less toxic, metabolites. This process is a key detoxification mechanism. researchgate.net

For isopropyl diphenyl phosphate, esterase-mediated hydrolysis can occur at two positions: the bond between the phosphate and the isopropylphenyl group, or the bond between the phosphate and one of the unsubstituted phenyl groups. This hydrolysis results in the formation of diphenyl phosphate (DPHP) and isopropylphenol, or isopropylphenyl phenyl phosphate (ip-PPP) and phenol (B47542). nih.gov Studies on ITPs have confirmed that both DPHP and ip-PPP are significant urinary metabolites in rats, suggesting that hydrolysis is a major in vivo metabolic route. nih.gov The rate of hydrolysis can be influenced by the structure of the alkyl substituent, with the stability of the resulting carbocation playing a role in the reaction speed under certain conditions. reddit.com

Esterases are broadly classified, with carboxylesterases (EC 3.1.1.1) and arylesterases (EC 3.1.1.2) being particularly relevant for the hydrolysis of xenobiotic esters. researchgate.net Arylesterases, also known as A-esterases, are known to hydrolyze organophosphates. researchgate.net

Identification of Metabolites and Conjugates using Labeled Standards

The use of stable isotope-labeled standards, such as Isopropyl diphenyl phosphate-d7, is indispensable for the accurate identification and quantification of metabolites. researchgate.net The known mass shift of the deuterated standard allows for its clear distinction from endogenous molecules and non-labeled parent compounds in complex biological matrices. nih.govresearchgate.net This is particularly valuable in mass spectrometry-based analyses.

Metabolite profiling aims to comprehensively identify and quantify the array of small molecules in a biological sample. nih.govresearchgate.net Mass spectrometry (MS), often coupled with liquid chromatography (LC) or gas chromatography (GC), is the primary analytical technique for this purpose due to its high sensitivity and specificity. nih.govpurdue.eduresearchgate.net

In the context of this compound, an LC-MS/MS approach would be employed. The sample extract is first separated by chromatography, and then the components are ionized and analyzed by the mass spectrometer. By comparing the mass spectra of the biological sample from an organism exposed to the non-labeled compound with a sample spiked with this compound, metabolites can be confidently identified. The deuterated standard and its corresponding deuterated metabolites will exhibit a characteristic mass shift (e.g., +7 amu) compared to their non-labeled counterparts. This allows for the filtering of complex datasets to pinpoint biotransformation products. nih.gov High-resolution mass spectrometry (HRMS) is particularly powerful in this regard, as it provides highly accurate mass measurements, facilitating the determination of elemental compositions for unknown metabolite peaks. researchgate.netnih.gov

Once potential metabolites are detected through profiling, the next step is to elucidate their precise chemical structures. Tandem mass spectrometry (MS/MS) is a key tool for this structural characterization. researchgate.net In an MS/MS experiment, a specific ion (the precursor ion, e.g., a suspected metabolite) is selected and fragmented, and the resulting fragment ions (product ions) are detected. The fragmentation pattern provides a "fingerprint" that contains information about the molecule's structure.

By comparing the fragmentation pattern of a suspected metabolite with that of its corresponding deuterated analog generated from this compound, the site of metabolic modification can often be determined. For instance, if a hydroxylation event occurs on a phenyl ring, the deuterium (B1214612) atoms on the isopropyl group will remain intact on the relevant fragment ion. Conversely, if oxidation occurs on the isopropyl group, a change in the mass of that fragment will be observed. This comparative fragmentation analysis is crucial for distinguishing between isomers and confirming the identity of biotransformation products. researchgate.net In vitro studies with rat and bird liver microsomes have successfully used these techniques to identify Phase I and Phase II metabolites of other organophosphate esters. researchgate.net

Table 2: Common Biotransformation Reactions for Organophosphate Esters

Phase Reaction Type Description Potential Product from Isopropyl Diphenyl Phosphate
Phase I Hydroxylation Addition of a hydroxyl (-OH) group, typically by CYP enzymes. Hydroxy-isopropylphenyl diphenyl phosphate
Phase I Hydrolysis Cleavage of an ester bond by esterase enzymes. Diphenyl phosphate (DPHP), Isopropylphenyl phenyl phosphate (ip-PPP)
Phase I Oxidation Oxidation of an alkyl group. Mono-isopropenylphenyl diphenyl phosphate
Phase II Glucuronidation Conjugation with glucuronic acid to increase water solubility. Glucuronide conjugate of a hydroxylated metabolite
Phase II Sulfation Conjugation with a sulfate group. Sulfate conjugate of a hydroxylated metabolite
Phase II Glutathione Conjugation Conjugation with glutathione, often following epoxidation. Glutathione conjugate of an epoxidized metabolite

This table is interactive and can be sorted by clicking on the column headers.

Applications of this compound in Metabolomics Research

The primary application of this compound in metabolomics is its use as an internal standard for quantitative analysis. researchgate.net Matrix effects in LC-MS analysis can cause ion suppression or enhancement, leading to inaccurate quantification of the target analyte. researchgate.net Because a stable isotope-labeled standard like this compound is chemically identical to the non-labeled analyte, it co-elutes chromatographically and experiences the same matrix effects. nih.gov By adding a known amount of the deuterated standard to a sample, the ratio of the analyte's signal to the standard's signal can be used to accurately calculate the analyte's concentration, effectively correcting for variations in instrument response and matrix interference.

Furthermore, this compound is essential for metabolic flux analysis and pharmacokinetic studies. By administering the non-labeled compound and using the deuterated version as a tracer, researchers can follow the uptake, distribution, metabolism, and excretion (ADME) of the compound over time. This allows for the determination of key pharmacokinetic parameters and helps to build a more complete picture of the compound's biological fate. nih.gov The ability to distinguish between the administered compound and its metabolites with high confidence makes deuterated standards invaluable tools in modern metabolomics and environmental science. nih.govnih.gov

Quantitative Metabolite Analysis Using Deuterated Standards

In the quantitative analysis of isopropyl diphenyl phosphate metabolites, a deuterated internal standard like this compound serves as an ideal surrogate. This is because its chemical and physical properties are nearly identical to the unlabeled analyte, but its increased mass allows it to be distinguished by mass spectrometry. This approach, known as isotope dilution mass spectrometry, is a powerful technique for accurate quantification in complex biological matrices.

The general workflow for quantitative analysis using a deuterated standard involves:

Sample Preparation: A known amount of the deuterated standard (e.g., this compound) is spiked into a biological sample (e.g., urine, plasma, or liver microsomes) prior to extraction and cleanup.

Extraction and Cleanup: The sample is then processed to extract the analytes of interest and remove interfering substances. Solid-phase extraction is a common technique used for this purpose.

Instrumental Analysis: The extract is analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is set to monitor for the specific mass-to-charge ratios of both the native analyte and the deuterated internal standard.

Quantification: The concentration of the native analyte is determined by comparing the ratio of its peak area to the peak area of the known amount of the deuterated internal standard against a calibration curve. This method effectively corrects for any loss of analyte during sample preparation and for matrix effects that can suppress or enhance the instrument's response.

For instance, in the analysis of ITPs, deuterated triphenyl phosphate (TPHP-d15) has been utilized as an internal standard for quantification. publisso.de This same principle is directly applicable to this compound for the precise measurement of its parent compound and metabolites.

Table 1: Application of Deuterated Standards in Metabolite Quantification

Step Description Role of this compound
Spiking A precise amount of the deuterated standard is added to the biological sample.Acts as an internal reference throughout the analytical process.
Extraction Analytes, including the native compound and the deuterated standard, are extracted from the sample matrix.Co-extracts with the native compound, experiencing similar losses.
Analysis (MS) The mass spectrometer differentiates between the native compound and the heavier deuterated standard.Allows for separate detection and measurement of both compounds.
Quantification The ratio of the native analyte signal to the deuterated standard signal is used to calculate the concentration.Corrects for variations in extraction efficiency and instrument response, leading to high accuracy and precision.

Elucidation of Metabolic Fates and Transformation Pathways

The use of deuterated compounds is also invaluable for elucidating the metabolic fates and transformation pathways of parent compounds like isopropyl diphenyl phosphate. By exposing a biological system (e.g., liver S9 fractions) to the deuterated parent compound, researchers can trace the formation of its metabolites. nih.gov

In vitro metabolism studies with human liver subcellular fractions have been instrumental in identifying the primary metabolic routes for ITPs, which are expected to be similar for isopropyl diphenyl phosphate. nih.govnih.gov These pathways primarily involve hydrolysis and hydroxylation. nih.gov

Hydrolysis: One of the major metabolic pathways for organophosphate esters is hydrolysis, which involves the cleavage of the ester bond. For isopropyl diphenyl phosphate, this would likely result in the formation of diphenyl phosphate (DPHP) and isopropanol. Studies on ITPs have confirmed the formation of DPHP as a metabolite. nih.govnih.gov

Hydroxylation: Another significant pathway is hydroxylation, where a hydroxyl group is added to the molecule, typically catalyzed by cytochrome P450 enzymes. This can occur on either the phenyl rings or the isopropyl group. Subsequent conjugation reactions, such as glucuronidation or sulfation, can then occur to facilitate excretion. nih.gov A study on ITPs tentatively identified hydroxy-isopropylphenyl diphenyl phosphate as a novel metabolite. nih.govnih.gov

By using this compound as the substrate, any detected metabolites containing the deuterium label can be definitively linked to the parent compound. This helps to distinguish true metabolites from endogenous or background compounds in the biological matrix. High-resolution mass spectrometry is often employed in these studies to accurately identify the chemical formulas of the novel metabolites based on their exact mass and isotopic pattern.

Table 2: Potential Metabolites of Isopropyl Diphenyl Phosphate

Metabolite Metabolic Pathway Method of Identification with Deuterated Tracing
Diphenyl phosphate (DPHP)HydrolysisDetection of a deuterated DPHP analog if the deuterium is on the phenyl rings.
Isopropylphenyl phenyl phosphate (ip-PPP)HydrolysisDetection of a deuterated ip-PPP analog.
Hydroxy-isopropylphenyl diphenyl phosphateHydroxylationDetection of a deuterated and hydroxylated parent compound.
Mono-isopropenylphenyl diphenyl phosphateDehydrogenationTentatively identified in ITP metabolism; deuterated tracing would confirm its origin. nih.govnih.gov

Mechanistic Investigations of Organophosphate Chemistry and Reactivity Using Deuterated Analogues

Elucidation of Reaction Mechanisms Through Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful method for determining the rate-determining step and transition state structures of chemical reactions. nih.gov By replacing hydrogen atoms with deuterium (B1214612), a heavier isotope, changes in reaction rates can be observed and mechanistically interpreted. nih.gov In the context of isopropyl diphenyl phosphate-d7, the seven deuterium atoms on the isopropyl group provide a sensitive probe for reactions involving this part of the molecule.

The hydrolysis of organophosphate esters is a reaction of significant interest, and KIE studies can help to distinguish between different proposed mechanisms, such as associative, dissociative, or concerted pathways. nih.govacs.org For instance, if the cleavage of a C-H (or C-D) bond in the isopropyl group is involved in the rate-determining step of a degradation or metabolic pathway, a primary KIE would be expected. The magnitude of this KIE can provide information about the symmetry of the transition state. shimadzu.com

Table 1: Theoretical Kinetic Isotope Effects for Model Phosphate (B84403) Ester Hydrolysis

Reaction StepIsotopic SubstitutionCalculated KIE (kH/kD)Mechanistic Implication
Nucleophilic attack at phosphorusDeuteration of alkyl group~1.0 - 1.2Secondary KIE, indicates change in steric environment at the transition state.
C-O bond cleavageDeuteration of alkyl group> 1.5Primary KIE, suggests C-H bond breaking is part of the rate-determining step.

Note: This table presents hypothetical KIE values for a model phosphate ester to illustrate the principles of how this compound could be used in mechanistic studies. Actual values would need to be determined experimentally.

Pathways of Flame Retardant Action and Associated Chemical Transformations

Organophosphate esters are widely used as flame retardants in a variety of polymers. kennesaw.edu Their effectiveness is often dependent on their thermal decomposition behavior and their interactions within the polymer matrix. nih.gov Isotopic labeling with deuterium in compounds like this compound is an invaluable technique for tracing the pathways of these complex chemical transformations.

The flame-retardant action of organophosphate esters can occur in both the gas phase and the condensed phase. nih.gov In the condensed phase, they can promote the formation of a protective char layer, while in the gas phase, they can release radical-scavenging species that interrupt the combustion cycle. nih.gov The thermal decomposition of aryl phosphates, such as isopropyl diphenyl phosphate, can proceed through various pathways, including intramolecular elimination and radical-initiated processes. nih.govescholarship.org

Studying the thermal decomposition of this compound, for example using techniques like Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS), would allow for the precise tracking of the deuterated isopropyl group. researchgate.netifremer.fr This would help to determine whether this group is released into the gas phase, potentially as deuterated propylene (B89431) or other small molecules, or if it remains in the condensed phase, incorporated into the char. This information is crucial for understanding the specific flame-retardant mechanism at play.

Table 2: Potential Thermal Decomposition Products of Isopropyl Diphenyl Phosphate

ProductPhasePotential Role in Flame Retardancy
PropyleneGasFuel source
Phenol (B47542)Gas/CondensedChar precursor
Diphenyl phosphateCondensedPromotes charring
Polyphosphoric acidsCondensedForms protective layer

This table lists potential decomposition products based on studies of analogous aryl phosphates. The use of the d7-analogue would help to definitively identify the fate of the isopropyl moiety.

As additive flame retardants, organophosphate esters are physically mixed with the polymer rather than chemically bonded. kennesaw.edu Their interaction with the polymer matrix and their release (migration) are important factors for both their flame-retardant efficacy and their potential environmental impact. nih.govthermofisher.com Isopropyl diphenyl phosphate is used in polymers such as polyvinyl chloride (PVC) and polycarbonate. researchgate.netresearchgate.net

The deuteration in this compound does not significantly alter its physical properties, such as polarity and vapor pressure, which govern its interaction with and migration from the polymer matrix under normal conditions. However, during thermal events like a fire, the release mechanism can be studied more effectively. By analyzing the evolved gases and the remaining polymer char for the presence of deuterated compounds, researchers can build a detailed picture of the release process under fire conditions. This is critical for designing more effective and safer flame-retardant systems.

Advanced Computational and Theoretical Chemistry Studies

Computational chemistry provides a powerful lens through which to view the intricate details of chemical reactions and molecular interactions at an atomic level. youtube.com For a molecule like this compound, theoretical studies can complement experimental work and provide predictions that guide further research.

Quantum chemical methods, such as Density Functional Theory (DFT), are widely used to calculate the structures and energies of reactants, products, and, most importantly, transition states. rutgers.edunih.govacs.orgresearchgate.net For the hydrolysis of an organophosphate ester, DFT calculations can map out the potential energy surface for different mechanistic pathways. acs.org

By performing these calculations for both isopropyl diphenyl phosphate and its d7-analogue, the kinetic isotope effects can be predicted theoretically. github.io These theoretical KIEs can then be compared with experimental values to validate the proposed transition state structure. Such studies can provide detailed information about bond lengths, bond angles, and charge distribution in the transition state, offering a level of detail that is often inaccessible through experimental means alone.

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.comresearchgate.netaps.org This method is particularly well-suited for investigating the interactions of molecules like isopropyl diphenyl phosphate within complex environments, such as a polymer matrix or an aqueous solution. researchgate.net

MD simulations can be used to model the diffusion and release of this compound from a polymer. While the isotopic labeling itself would have a negligible effect on the classical MD simulation, the parameters for the simulation would be derived for the specific molecule. These simulations can provide insights into the binding energies between the flame retardant and the polymer chains, the conformational changes of the polymer in the presence of the additive, and the pathways of migration. This information is invaluable for understanding the long-term stability of the flame-retardant polymer and the potential for the release of the additive into the environment.

Advanced Research Applications and Future Directions for Isopropyl Diphenyl Phosphate D7

Development of Novel Analytical Reference Materials and Certified Reference Materials

The primary and most crucial application of Isopropyl Diphenyl Phosphate-d7 is its function as an internal standard for the quantitative analysis of its non-deuterated analogue, Isopropyl Diphenyl Phosphate (B84403) (IPP), and other related organophosphate esters (OPEs). chemondis.commedchemexpress.com In analytical chemistry, particularly in chromatographic techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are indispensable for achieving accurate and reliable results. nih.gov

Deuterium-labeled standards like this compound are considered the gold standard for isotope dilution mass spectrometry (IDMS). This is because their chemical and physical properties are nearly identical to the native compound being analyzed. They co-elute with the native analyte during chromatography and exhibit similar ionization efficiency in the mass spectrometer's source. However, they are distinguishable by their higher mass-to-charge ratio (m/z). This allows them to be added to a sample at the very beginning of the analytical process, effectively compensating for any loss of analyte during sample extraction, cleanup, and instrumental analysis. The use of such deuterated standards significantly improves analytical precision by correcting for matrix effects, which are common interferences from other components in complex environmental samples like dust, water, or soil. nih.gov

The development of a Certified Reference Material (CRM) containing Isopropyl Diphenyl Phosphate would follow a rigorous protocol, analogous to the creation of CRMs for other contaminants like brominated flame retardants. nih.gov This process involves:

Fortification: A well-characterized matrix (e.g., polymer, dust, or solution) is fortified with a precise amount of the analyte.

Homogeneity Testing: Multiple units of the material are analyzed to ensure the contaminant is evenly distributed. Between-unit variation must be statistically insignificant. nih.gov

Stability Assessment: The material is stored under various conditions (e.g., different temperatures) to determine its shelf-life and to ensure it remains stable during transport and long-term storage. nih.gov

Interlaboratory Characterization: An intercomparison study involving multiple expert laboratories is conducted to analyze the material using various methods. The results are used to assign a certified value with a stated uncertainty. nih.gov

The availability of this compound as a high-purity analytical reference material is the first step in this process, enabling laboratories to develop and validate the methods required for certification. kennesaw.edu

Table 1: Key Attributes of this compound as a Reference Material

Attribute Description Benefit in Analysis
Isotopic Labeling Hydrogen atoms on one isopropyl group are replaced with deuterium (B1214612). Differentiated from the native analyte by mass spectrometry while maintaining similar chemical behavior.
High Purity Synthesized to be free from the non-labeled compound and other impurities. Ensures that the standard does not introduce contamination and provides a precise concentration for calibration.
Chemical Similarity Behaves almost identically to the native Isopropyl Diphenyl Phosphate during sample preparation and analysis. Accurately corrects for analyte loss and matrix-induced signal suppression or enhancement. nih.gov

| Mass Difference | The d7-label provides a clear mass shift (7 Da) from the native compound. | Allows for unambiguous detection and quantification using mass spectrometry. |

Integration into High-Throughput Screening Methodologies for Environmental Monitoring

High-Throughput Screening (HTS) methodologies are increasingly adapted for environmental monitoring to analyze large numbers of samples efficiently and economically. nih.govufl.edu These methods often utilize automated liquid handlers and 96-well or 384-well plate formats to prepare and analyze samples, generating vast amounts of data. nih.gov

In this context, this compound is essential for ensuring data quality and comparability across thousands of analyses. It is integrated into the HTS workflow as an internal standard, added by robotic systems to every sample well at a fixed concentration before the extraction and analysis steps.

The integration process involves:

Method Development: An analytical method, typically LC-MS/MS, is optimized for the rapid detection of a suite of OPEs, including IPP.

Automation: Robotic liquid handlers are programmed to aliquot samples, add the this compound internal standard solution, and perform subsequent extraction and cleanup steps in a multi-well plate format.

Data Processing: Automated software processes the raw data from the mass spectrometer. For each sample, the software calculates the ratio of the native analyte's peak area to the internal standard's peak area. This ratio is then used to determine the concentration of the native analyte based on a calibration curve, effectively normalizing the results.

The use of a robust internal standard like this compound is critical in HTS because it provides a constant reference in every single analysis, which helps to identify and correct for any systematic or random errors that may occur during the automated process, such as variations in injection volume or instrument sensitivity. nih.gov

Contribution to Environmental Forensics and Source Apportionment Studies

Environmental forensics aims to identify the source, fate, and transport of contaminants in the environment. serdp-estcp.mil Source apportionment studies, a key component of environmental forensics, attempt to distinguish between different potential sources of pollution, such as industrial discharge, wastewater treatment plant effluent, consumer product degradation, or atmospheric deposition. nih.gov

These studies often rely on creating a chemical "fingerprint" based on the relative concentrations of a wide range of related contaminants. For OPEs, this involves quantifying a profile of different compounds found in an environmental sample. dtu.dk The precise and accurate quantification of each OPE in the profile is paramount for developing a reliable fingerprint.

This compound contributes significantly to these studies by enabling the accurate measurement of its non-deuterated counterpart, IPP, which is a component of some commercial flame retardant mixtures and is found in various environmental compartments. nih.gov By using this compound as an internal standard, researchers can:

Accurately quantify IPP concentrations in complex matrices like sediment, water, and biota.

Build robust datasets on OPE profiles from different locations and potential sources.

Use statistical methods, such as principal component analysis (PCA) or positive matrix factorization (PMF), on these high-quality datasets to identify distinct chemical fingerprints associated with specific sources.

Emerging Research Areas and Unexplored Mechanistic Questions Related to Deuterated Organophosphates

While the primary role of this compound is as an analytical tool, its existence opens up avenues for more fundamental research into the environmental behavior and toxicology of organophosphates.

One major area for future research is the investigation of the kinetic isotope effect (KIE) on the environmental degradation and metabolism of IPP. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. researchgate.netrsc.org Therefore, reactions that involve the cleavage of this bond as the rate-limiting step will proceed more slowly for the deuterated compound.

Unexplored questions include:

Biodegradation Rates: Do microorganisms in soil or water degrade this compound at a slower rate than native IPP? If so, this could have implications for its environmental persistence and would need to be considered in fate modeling.

Metabolic Pathways: How does deuteration affect the metabolic pathways of IPP in organisms? Investigating the differential metabolism of deuterated versus non-deuterated OPEs could provide insights into the specific enzymes involved (e.g., cytochrome P450s) and the toxicokinetics of these compounds. mdpi.com

Enzymatic Decontamination: Emerging decontamination strategies for OPEs sometimes involve the use of highly stable enzymes. nih.gov Research could explore whether the KIE influences the efficiency of these enzymes in breaking down deuterated OPEs, providing a deeper understanding of the enzymatic mechanism.

Toxicological Potency: Could deuteration alter the biological activity of the molecule? While often assumed to be biologically identical for quantification purposes, subtle changes in metabolism due to the KIE could potentially lead to slight differences in toxicological or endocrine-disrupting profiles. nih.gov Comparative studies on the effects of IPP and its d7-analogue on relevant biological receptors or pathways could be an emerging field of inquiry.

These research areas move beyond using this compound as a passive tracer and instead utilize it as an active probe to explore fundamental biochemical and environmental processes.

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation
Isopropyl diphenyl phosphate IPP
This compound -
Tris(2-chloroethyl) phosphate TCEP

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